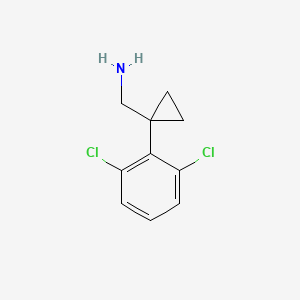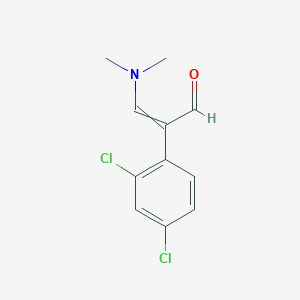![molecular formula C14H12N2OS B11739278 3-[(4-Methoxyphenyl)amino]-2-(thiophen-2-YL)prop-2-enenitrile](/img/structure/B11739278.png)
3-[(4-Methoxyphenyl)amino]-2-(thiophen-2-YL)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-メトキシフェニル)アミノ]-2-(チオフェン-2-イル)プロプ-2-エンニトリルは、メトキシフェニル基、アミノ基、チオフェン環、ニトリル基を組み合わせた化合物です。
準備方法
合成経路と反応条件
3-[(4-メトキシフェニル)アミノ]-2-(チオフェン-2-イル)プロプ-2-エンニトリルの合成は、通常、4-メトキシアニリンとチオフェン含有アルデヒドまたはケトンの縮合反応、続いてニトリル基の導入を伴います。一般的な合成方法には以下が含まれます。
クライスン-シュミット縮合: この反応は、塩基の存在下で芳香族アルデヒドとケトンを縮合させて、α,β-不飽和カルボニル化合物を生成します。
ニトリル基の導入: ニトリル基は、中間体をシアン化臭素またはその他のニトリル生成試薬と反応させるなど、さまざまな方法で導入できます。
工業生産方法
この化合物の工業生産は、大規模生産向けに最適化された同様の合成経路を伴う場合があります。これには、連続フロー反応器の使用、最適な反応条件のためのハイスループットスクリーニング、収率を高め、反応時間を短縮するための触媒の使用が含まれます。
化学反応の分析
反応の種類
3-[(4-メトキシフェニル)アミノ]-2-(チオフェン-2-イル)プロプ-2-エンニトリルは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物またはスルホキシドを生成するために酸化される可能性があります。
還元: 還元反応は、ニトリル基をアミンまたはその他の還元された形態に変換できます。
置換: 芳香族環は、求電子置換反応または求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、過マンガン酸カリウム、三酸化クロムなどがあります。
還元: 水素化アルミニウムリチウム (LiAlH4) やパラジウム触媒を伴う水素ガスなどの還元剤が一般的に使用されます。
置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬を、酸性または塩基性条件下で使用できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元は第一級アミンを生成する可能性があります。
科学研究への応用
3-[(4-メトキシフェニル)アミノ]-2-(チオフェン-2-イル)プロプ-2-エンニトリルは、科学研究においていくつかの応用があります。
科学的研究の応用
3-[(4-Methoxyphenyl)amino]-2-(thiophen-2-YL)prop-2-enenitrile has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
作用機序
3-[(4-メトキシフェニル)アミノ]-2-(チオフェン-2-イル)プロプ-2-エンニトリルの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素または受容体に結合して、それらの活性を調節することができます。 たとえば、活性部位に結合して特定の酵素を阻害したり、アゴニストまたはアンタゴニストとして作用することによって受容体シグナル伝達経路を変更したりする場合があります .
類似化合物との比較
類似化合物
スプロフェン: 2-置換チオフェン骨格を有する非ステロイド性抗炎症薬.
アルチカイン: 2,3,4-トリ置換チオフェン構造を有する歯科用麻酔薬.
独自性
3-[(4-メトキシフェニル)アミノ]-2-(チオフェン-2-イル)プロプ-2-エンニトリルは、特定の化学反応性と生物活性を付与する官能基の組み合わせにより、ユニークです。 メトキシフェニル基とチオフェン基は、汎用性の高いファーマコフォアおよび材料科学成分としての可能性に寄与します .
特性
分子式 |
C14H12N2OS |
|---|---|
分子量 |
256.32 g/mol |
IUPAC名 |
3-(4-methoxyanilino)-2-thiophen-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C14H12N2OS/c1-17-13-6-4-12(5-7-13)16-10-11(9-15)14-3-2-8-18-14/h2-8,10,16H,1H3 |
InChIキー |
OVYDXMPELIXVLH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC=C(C#N)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![hexyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739221.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11739224.png)
phenyl]methyl})amine](/img/structure/B11739229.png)
amine](/img/structure/B11739236.png)
![1-(difluoromethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11739238.png)

![4-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzene-1,3-diol](/img/structure/B11739249.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739253.png)
![1-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B11739261.png)
![1-cyclopentyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11739267.png)
![2-(4-Chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-enenitrile](/img/structure/B11739269.png)
![2-{3-[(3-methylbutyl)amino]-1H-pyrazol-1-yl}ethan-1-ol](/img/structure/B11739280.png)
